molecular formula C20H16FN3O3 B11286675 5-(2-fluorophenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(2-fluorophenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11286675
M. Wt: 365.4 g/mol
InChI Key: GITRDIVADAAIQB-UHFFFAOYSA-N
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Description

5-(2-FLUOROPHENYL)-1,3-DIMETHYL-6-(PHENYLAMINO)-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and phenyl groups in its structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of 5-(2-FLUOROPHENYL)-1,3-DIMETHYL-6-(PHENYLAMINO)-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-fluorophenyl group: This step often involves a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Addition of the phenylamino group: This can be done through an amination reaction, where an amine group is introduced to the core structure.

    Methylation: The final step involves the methylation of the compound to achieve the desired dimethyl groups.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

5-(2-FLUOROPHENYL)-1,3-DIMETHYL-6-(PHENYLAMINO)-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into simpler molecules in the presence of water and acid or base catalysts.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(2-FLUOROPHENYL)-1,3-DIMETHYL-6-(PHENYLAMINO)-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies involving cell signaling pathways, enzyme inhibition, and receptor binding.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

    Pharmacological Studies: Researchers investigate its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

Mechanism of Action

The mechanism of action of 5-(2-FLUOROPHENYL)-1,3-DIMETHYL-6-(PHENYLAMINO)-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its anticancer effects. The compound’s fluorine and phenyl groups enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar compounds to 5-(2-FLUOROPHENYL)-1,3-DIMETHYL-6-(PHENYLAMINO)-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE include other furo[2,3-d]pyrimidine derivatives with different substituents. These compounds may have varying biological activities and chemical properties based on their structural differences. Some similar compounds include:

  • 5-(2-Chlorophenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione
  • 5-(2-Bromophenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione
  • 5-(2-Methylphenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione

The uniqueness of 5-(2-FLUOROPHENYL)-1,3-DIMETHYL-6-(PHENYLAMINO)-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H16FN3O3

Molecular Weight

365.4 g/mol

IUPAC Name

6-anilino-5-(2-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H16FN3O3/c1-23-18(25)16-15(13-10-6-7-11-14(13)21)17(22-12-8-4-3-5-9-12)27-19(16)24(2)20(23)26/h3-11,22H,1-2H3

InChI Key

GITRDIVADAAIQB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(O2)NC3=CC=CC=C3)C4=CC=CC=C4F)C(=O)N(C1=O)C

Origin of Product

United States

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